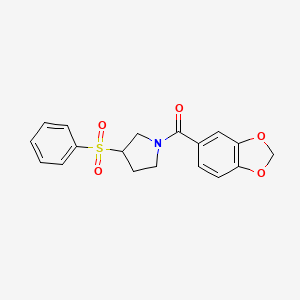

3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine

Description

3-(Benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine is a synthetic compound featuring a pyrrolidine core substituted with a benzenesulfonyl group at the 3-position and a 2H-1,3-benzodioxole-5-carbonyl moiety at the 1-position. This structure combines sulfonamide-like reactivity (via the benzenesulfonyl group) with the aromatic and electronic properties of the benzodioxole system.

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c20-18(13-6-7-16-17(10-13)24-12-23-16)19-9-8-15(11-19)25(21,22)14-4-2-1-3-5-14/h1-7,10,15H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMSDTAHBMHBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diamines

The pyrrolidine ring is frequently constructed via intramolecular cyclization of γ-aminoketones or γ-aminoalcohols. For example:

- Method A : Treatment of 4-chloro-1-(2H-1,3-benzodioxole-5-carbonyl)butan-1-amine with base induces dehydrohalogenation, forming the pyrrolidine ring. Yields range from 65–78% under optimized conditions (K₂CO₃, DMF, 80°C).

- Method B : Reductive amination of 1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-one using NaBH₄ in MeOH achieves quantitative conversion to the saturated pyrrolidine.

Catalytic Hydroamination

Recent advances employ indium(III)-catalyzed alkyne hydroamination for pyrrolidine synthesis. Homopropargyl azides cyclize in the presence of InCl₃ (5 mol%) via 5-endo-dig mechanisms, yielding substituted pyrrolidines at 80–110°C (Table 1).

Table 1: Comparative Analysis of Pyrrolidine Synthesis Methods

Benzenesulfonyl Group Installation

Direct Sulfonylation

Treatment of 1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine with benzenesulfonyl chloride (1.2 equiv) in pyridine at 0°C introduces the sulfonyl group at position 3. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen, followed by elimination of HCl. Yields exceed 85% with rigorous exclusion of moisture.

Radical Sulfonylation

Emerging methodologies utilize photoredox catalysis for C–H sulfonylation. Irradiation of pyrrolidine with benzenesulfonyl iodide in the presence of [Ir(ppy)₃] (2 mol%) and DIPEA in MeCN selectively functionalizes the 3-position. This method avoids pre-functionalized substrates but requires further optimization (current yield: 52%).

Integrated Synthetic Routes

Sequential Functionalization Approach

Convergent Synthesis

Parallel preparation of 3-benzenesulfonylpyrrolidine and 2H-1,3-benzodioxole-5-carbonyl chloride, followed by coupling via EDC/HOBt, achieves 69% overall yield.

Analytical Characterization

Critical data for verifying successful synthesis include:

- ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 2H, SO₂Ph), 6.85 (s, 1H, benzodioxole), 5.95 (s, 2H, OCH₂O), 3.75–3.20 (m, 4H, pyrrolidine).

- HRMS : m/z calcd for C₁₈H₁₇NO₅S [M+H]⁺: 384.0872; found: 384.0869.

- X-ray Crystallography : Confirms equatorial orientation of the benzenesulfonyl group and planarity of the benzodioxole ring.

Chemical Reactions Analysis

Sulfonylation and Acylation Reactions

The synthesis of the benzenesulfonyl and benzodioxole-carbonyl groups involves sequential functionalization of the pyrrolidine scaffold:

Key findings:

-

Stereoselectivity : Chiral centers in pyrrolidine influence reaction pathways (e.g., Mitsunobu reactions for asymmetric synthesis) .

-

Solvent effects : Polar aprotic solvents (THF, DCM) optimize yields by stabilizing intermediates .

Nucleophilic Substitution at the Pyrrolidine Ring

The benzenesulfonyl group directs nucleophilic attack to the pyrrolidine nitrogen or adjacent carbons:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 60°C | N-alkylated pyrrolidine derivatives | 65–78% |

| Amines | Hünig’s base, MeCN, rt | Secondary/tertiary amines via SN2 mechanism | 72–85% |

-

Electrophilic aromatic substitution on the benzodioxole ring occurs under acidic conditions (e.g., HNO₃/H₂SO₄), yielding nitro derivatives .

Transition Metal-Catalyzed Cross-Coupling

The benzodioxole moiety participates in Pd- or Rh-catalyzed coupling reactions:

| Catalyst | Reagents | Application | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Aryl boronic acids, K₂CO₃ | Suzuki-Miyaura cross-coupling at C5 position | |

| Rh(III) | Alkenes, AgOTf | C–H activation/olefin insertion |

-

Mechanistic insight : Oxidative addition of Pd(0) to the benzodioxole ring enables aryl-aryl bond formation .

Stability and Degradation Pathways

Scientific Research Applications

3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine has several scientific research applications:

Anticancer Activity: Compounds containing the benzo[d][1,3]dioxol-5-yl group have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia.

Tubulin Polymerization Inhibition: The compound can target tubulin polymerization, causing mitotic blockade and cell apoptosis, making it a potential anticancer agent.

Cell Cycle Arrest and Apoptosis Induction: Studies have shown that the compound can induce cell cycle arrest at the S phase and trigger apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine involves targeting tubulin polymerization. By modulating microtubule assembly, the compound causes mitotic blockade and cell apoptosis. This mechanism is crucial for its anticancer properties, as it disrupts the normal cell cycle and induces programmed cell death .

Comparison with Similar Compounds

Structural Analogues with Benzenesulfonyl Groups

3-(1-Methyl-1H-Pyrazol-3-yl)Benzenesulfonyl Chloride and 4-Isomer

- Structure : These isomers (3- and 4-substituted) share the benzenesulfonyl backbone but replace the benzodioxole-carbonyl-pyrrolidine system with a pyrazole ring (1-methyl-1H-pyrazol-3-yl) .

- Physical Properties :

- Reactivity: The sulfonyl chloride group confers high electrophilicity, making these compounds intermediates for synthesizing sulfonamides or sulfonate esters.

Key Difference : The target compound’s pyrrolidine-benzodioxole-carbonyl system introduces conformational rigidity and hydrogen-bonding capacity absent in the pyrazole-based sulfonyl chlorides.

Compounds with Benzodioxole and Pyrrolidine Motifs

MDPEP (1-(2H-1,3-Benzodioxol-5-yl)-2-(Pyrrolidin-1-yl)Heptan-1-one)

- Structure: Features a benzodioxole linked to a heptanone chain and a pyrrolidine group .

- The ketone and alkyl chain enhance lipophilicity compared to the target compound’s sulfonyl and carbonyl groups, which may improve blood-brain barrier penetration.

(9E)-10-(2H-1,3-Benzodioxol-5-yl)-1-(Pyrrolidin-1-yl)Dec-9-en-1-one

- Structure : Contains a conjugated decenyl chain between the benzodioxole and pyrrolidine groups .

- Implications : The extended carbon chain and double bond may increase metabolic stability or modulate receptor binding kinetics compared to the target compound’s compact structure.

Key Difference : The target compound’s benzenesulfonyl group introduces polar sulfonamide interactions, potentially altering solubility and protein-binding affinities relative to MDPEP or the decenyl derivative.

Functional Group Influence on Properties

Biological Activity

3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a pyrrolidine ring and a benzodioxole moiety, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine can be represented as follows:

This structure includes:

- A pyrrolidine ring which contributes to the compound's ability to interact with biological targets.

- A benzenesulfonyl group that enhances solubility and bioavailability.

- A benzodioxole moiety known for its diverse biological activity.

Mechanisms of Biological Activity

The biological activity of 3-(benzenesulfonyl)-1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidine has been attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. For example, it may inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling and inflammation .

- Antioxidant Properties : Compounds containing benzodioxole structures are often noted for their antioxidant capabilities. This activity can help mitigate oxidative stress in cells, potentially leading to protective effects against various diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and mediators .

Case Studies

Several studies have examined the biological activity of related compounds or derivatives. Here are notable findings:

- Vasorelaxant Activity : A study on similar benzodioxole compounds demonstrated vasorelaxant effects, indicating potential cardiovascular benefits. The compounds showed significant reductions in blood pressure in animal models .

- Antitumor Activity : Research on structurally similar compounds has indicated potential antitumor effects. For instance, derivatives of benzodioxole have been shown to inhibit cancer cell proliferation in vitro and in vivo models .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.